6-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine
Overview
Description
6-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine: is a chemical compound with the molecular formula C₆H₇N₃O₃ and a molecular weight of 169.138 g/mol . This compound is a derivative of pyridine, characterized by the presence of a nitro group at the fourth position, a methyl group at the sixth position, and an amino group at the third position. The compound also features an oxidized nitrogen atom in the pyridine ring, forming a pyridinium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine typically involves the nitration of 6-methylpyridine followed by oxidation and amination steps. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Acyl chlorides, alkyl halides, under basic or acidic conditions.
Major Products:
Oxidation Products: Further oxidized pyridinium derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Acylated or alkylated pyridinium compounds.
Scientific Research Applications
Chemistry: 6-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of nitro and amino groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity. The oxidized nitrogen in the pyridinium ring can participate in redox reactions, further contributing to the compound’s mechanism of action .
Comparison with Similar Compounds
4-nitro-6-methylpyridine: Similar structure but lacks the oxidized nitrogen and amino group.
6-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an amino group.
Uniqueness: 6-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine is unique due to the presence of both nitro and amino groups on the pyridine ring, along with the oxidized nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-methyl-4-nitro-1-oxidopyridin-1-ium-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZWAAGHRQXVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704617 | |
Record name | 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-33-2 | |
Record name | 3-Pyridinamine, 6-methyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232431-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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